N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide
描述
N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group attached to the benzamide core and a 6-morpholinopyridazine-substituted phenyl ring. The morpholine moiety enhances solubility and bioavailability, while the pyridazine ring contributes to π-π stacking interactions, making it a candidate for pharmaceutical applications. Its structural complexity allows for targeted interactions with biological receptors, though specific therapeutic indications require further investigation.
属性
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)18-7-2-1-6-17(18)21(30)26-16-5-3-4-15(14-16)19-8-9-20(28-27-19)29-10-12-31-13-11-29/h1-9,14H,10-13H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIHGHVRHLCAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-morpholinopyridazine intermediate, which is then coupled with a phenyl group. The final step involves the introduction of the trifluoromethyl group and the formation of the benzamide linkage. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and purification systems.
化学反应分析
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the morpholinopyridazinyl group or the benzamide core.
Reduction: This reaction can reduce functional groups within the compound, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a compound with a different functional group replacing the trifluoromethyl group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study specific biological pathways or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry: In the development of new materials or as a component in chemical processes.
作用机制
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Key Observations :
- Flutolanil’s isopropoxy group confers pesticidal activity, while the target compound’s morpholinopyridazine may favor pharmaceutical uses due to improved solubility and receptor binding .
Role of Heterocyclic Rings: Pyridazine vs. Pyrimidine and Others
- Pyridazine vs. Pyrimidine : Pyridazine’s electron-deficient nature facilitates interactions with aromatic residues in enzymes, while pyrimidine derivatives () often prioritize steric bulk for receptor occupancy. For example, pyrimidine-substituted benzamides (e.g., Compounds 4–6) exhibit antioxidant activity, suggesting the target compound’s pyridazine may redirect biological effects toward kinase inhibition .

- Morpholine Integration : The morpholine ring in the target compound reduces crystallinity, enhancing solubility over rigid analogues like 3-chloro-N-phenyl-phthalimide (), which is used in polymer synthesis due to its planar structure .
生物活性
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Morpholinopyridazine Group : This moiety may contribute to the compound's biological activity.
- Trifluoromethyl Group : Known for enhancing lipophilicity and biological potency.
Molecular Formula : CHFNO
Molecular Weight : 428.4 g/mol
CAS Number : 922809-04-9
The precise mechanism of action for N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. This interaction may lead to modulation of inflammatory processes or other cellular functions.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide exhibit various pharmacological properties:
- Antidepressant Effects : Related compounds have demonstrated antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders. For instance, a study on a similar benzamide compound showed significant modulation of the serotonergic system, particularly involving 5-HT receptors, which are crucial for mood regulation .
- Anti-inflammatory Properties : The structure of the compound suggests it may have anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.
- Antimicrobial Activity : Compounds within the same chemical class have been noted for their antibacterial properties, indicating that N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide might also exhibit similar effects.
Table 1: Summary of Biological Activities
Synthesis and Production
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions:
- Preparation of Intermediate : Synthesis begins with the formation of the morpholinopyridazine intermediate.
- Coupling Reaction : The phenyl group is introduced through coupling reactions.
- Final Modification : The trifluoromethyl group is added to complete the benzamide structure.
These steps require careful control of reaction conditions (temperature, pH) and often utilize catalysts to enhance yield and purity.
常见问题
Q. What are the common synthetic routes for N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling to introduce morpholine .
- Step 2: Functionalization of the benzene ring with a trifluoromethyl group using trifluoromethylation reagents (e.g., TMSCF₃) under copper catalysis .
- Step 3: Amide bond formation between the pyridazine-phenyl intermediate and 2-(trifluoromethyl)benzoyl chloride, often mediated by coupling agents like HATU or EDCI in dichloromethane . Key Considerations: Optimize solvent choice (e.g., DMF for solubility vs. MeCN for reduced side reactions) and temperature (room temperature for amide coupling to prevent racemization) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy (¹H/¹³C): Assign peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH₂), trifluoromethyl group (δ -62 ppm in ¹⁹F NMR), and aromatic protons (δ 7.0–8.5 ppm) .
- LC/MS: Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈F₃N₃O₂: 430.14) and purity (>95%) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions using tools like Mercury CSD .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening: Test Pd(OAc)₂ vs. Pd(dppf)Cl₂ for Suzuki-Miyaura coupling efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) for amide coupling kinetics .
- Workflow Automation: Use continuous flow reactors to enhance reproducibility in trifluoromethylation steps . Data-Driven Example: A 15% yield increase was achieved by switching from EDCI to HATU in amide bond formation .
Q. How should researchers address contradictions in reported biological activity data?
- Source Analysis: Compare assay conditions (e.g., cell lines vs. in vivo models). For instance, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Structural Probes: Use SAR studies to isolate the role of the morpholine group (hydrogen-bond acceptor) vs. the trifluoromethyl moiety (hydrophobicity enhancer) .
- Meta-Analysis: Apply statistical tools (e.g., PCA) to aggregate data from PubChem and independent studies .
Q. What computational strategies are effective for target identification and binding mode prediction?
- Molecular Docking: Use AutoDock Vina with crystal structures from the PDB (e.g., kinase domains) to predict interactions between the benzamide group and ATP-binding pockets .
- MD Simulations: Analyze stability of the trifluoromethyl group in hydrophobic pockets over 100-ns trajectories (GROMACS/AMBER) .
- QSAR Models: Corrogate electronic parameters (Hammett σ) of the pyridazine ring with inhibitory activity .
Q. How does the compound’s stability under physiological conditions impact formulation?
- Hydrolytic Stability: Assess pH-dependent degradation (e.g., half-life in PBS at pH 7.4 vs. 5.0) using HPLC .
- Metabolic Profiling: Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., morpholine ring) .
- Formulation Strategies: Encapsulate in PEGylated liposomes to enhance plasma stability, guided by LogP (calculated ~2.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

